N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a fluoro-substituted phenyl ring and an oxane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the fluoro-substituted phenyl ring. One common method involves the reaction of 3-fluoro-4-methylphenylboronic acid with appropriate reagents to form the desired intermediate . This intermediate is then subjected to further reactions to introduce the oxane ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Industrial Chemistry: The compound’s reactivity makes it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylboronic acid: Shares the fluoro-substituted phenyl ring but lacks the oxane and carboxamide groups.
3-Fluoro-4-methylphenyl isocyanate: Contains the fluoro-substituted phenyl ring and an isocyanate group, differing in its reactivity and applications.
Uniqueness
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide is unique due to its combination of a fluoro-substituted phenyl ring, an oxane ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-14-7-8-16(13-17(14)20)21-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGALJPVMDJREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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